molecular formula C10H11ClN4O5 B13900233 (2R,3R,4S,5R)-2-(8-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(8-chloro-6-hydroxy-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B13900233
M. Wt: 302.67 g/mol
InChI Key: ROPMUQKCJYNROP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Chloroinosine typically involves the chlorination of inosine. One common method involves the use of thionyl chloride (SOCl2) in the presence of a suitable solvent such as dimethylformamide (DMF) to introduce the chlorine atom at the 8th position of the inosine nucleobase . The reaction conditions often require careful control of temperature and pH to ensure the selective chlorination of the desired position.

The compound is typically crystallized or lyophilized for storage and handling .

Chemical Reactions Analysis

8-Chloroinosine undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for chlorination, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloroinosine has several scientific research applications, including:

Comparison with Similar Compounds

8-Chloroinosine is similar to other purine nucleoside analogs such as:

The uniqueness of 8-Chloroinosine lies in its specific substitution at the 8th position and its role as a metabolite of 8-chloro cyclic AMP, which contributes to its distinct biological activities and research applications.

Properties

Molecular Formula

C10H11ClN4O5

Molecular Weight

302.67 g/mol

IUPAC Name

8-chloro-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)

InChI Key

ROPMUQKCJYNROP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl

Origin of Product

United States

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